Cas no 2365471-45-8 ((1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone)

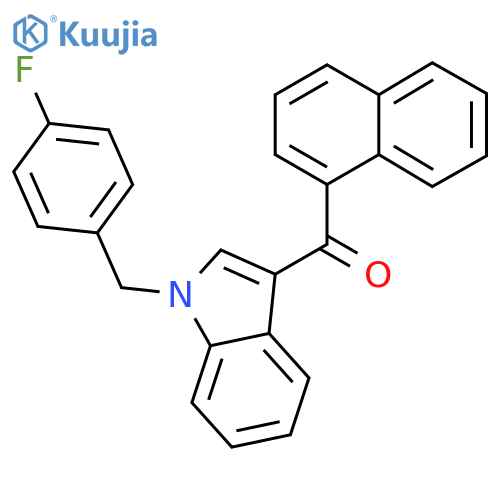

2365471-45-8 structure

商品名:(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone

CAS番号:2365471-45-8

MF:C26H18FNO

メガワット:379.4256

CID:4730934

(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone 化学的及び物理的性質

名前と識別子

-

- U0Z5KO073G

- (1-(4-fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone

- Q20707274

- Methanone, (1-((4-fluorophenyl)methyl)-1H-indol-3-yl)-1-naphthalenyl-

- (1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone

-

- インチ: 1S/C26H18FNO/c27-20-14-12-18(13-15-20)16-28-17-24(22-9-3-4-11-25(22)28)26(29)23-10-5-7-19-6-1-2-8-21(19)23/h1-15,17H,16H2

- InChIKey: VREQTLWJHFQLEX-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N1C([H])=C(C(C2=C([H])C([H])=C([H])C3=C([H])C([H])=C([H])C([H])=C23)=O)C2=C([H])C([H])=C([H])C([H])=C12

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 29

- 回転可能化学結合数: 4

- 複雑さ: 571

- トポロジー分子極性表面積: 22

(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P01EPRF-5mg |

(1-(4-fluorobenzyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone |

2365471-45-8 | ≥98% | 5mg |

$336.00 | 2024-05-23 | |

| 1PlusChem | 1P01EPRF-10mg |

(1-(4-fluorobenzyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone |

2365471-45-8 | ≥98% | 10mg |

$583.00 | 2024-05-23 | |

| 1PlusChem | 1P01EPRF-1mg |

(1-(4-fluorobenzyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone |

2365471-45-8 | ≥98% | 1mg |

$105.00 | 2024-05-23 |

(1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

2365471-45-8 ((1-(4-Fluorobenzyl)-1h-indol-3-yl)(naphthalen-1-yl)methanone) 関連製品

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 124-83-4((1R,3S)-Camphoric Acid)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量